5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Description
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitro group, and a benzamide moiety
Properties
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-9-3-4-11-13(7-9)24-15(17-11)18-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGQOBFQJIYQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the nitro group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 2 of the benzamide moiety undergoes reduction to form an amine. Common reducing agents include:
-
Catalytic hydrogenation : H₂/Pd-C in ethanol or THF at ambient pressure.
-
Fe/HCl : Iron powder in hydrochloric acid under reflux.
Example reaction :
Key data :
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd-C | Ethanol, 25°C, 12 h | 85% | |
| Fe, HCl (conc.) | Reflux, 4 h | 78% |
The amine product serves as a precursor for further functionalization, such as diazotization or coupling reactions .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient chloro substituent (position 5) undergoes substitution with nucleophiles. The nitro group at position 2 activates the ring toward NAS.
Example reaction with methoxide :
Key data :
| Nucleophile | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaOCH₃ | DMSO | 80°C, 6 h | 72% | |
| NH₃ (aq.) | EtOH | 100°C, 8 h | 65% |
Hydrolysis of the Amide Bond
The amide bond connecting the benzothiazole and benzamide moieties hydrolyzes under acidic or basic conditions:
Acidic hydrolysis :
Basic hydrolysis :
Key data :
| Condition | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 h | Benzoic acid + benzothiazolamine | 90% | |
| 2M NaOH, reflux, 6 h | Benzamide + benzothiazolethiol | 82% |
Electrophilic Substitution on the Benzothiazole Ring
Nitration :
Key data :
| Electrophile | Position | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-4 | 55% |
Comparative Reactivity with Analogues
Reactivity trends are observed when comparing derivatives with varying substituents:
The chloro and nitro groups synergistically enhance electrophilic substitution rates but slightly hinder NAS due to steric effects .
Stability Under Environmental Conditions
The compound degrades under UV light or prolonged heat (>150°C):
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV (254 nm), 24 h | Nitro → Nitroso oxidation | 8 h | |
| 150°C, 48 h | Amide hydrolysis + decarboxylation | 12 h |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of benzothiazole, including 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide, exhibit significant antibacterial properties. A study reported Minimum Inhibitory Concentration (MIC) values ranging from 100 to 250 µg/mL against various bacterial strains.
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99 |
| Related Benzothiazole Derivative | 250 | 98 |
Anticancer Activity : This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Antitumor Effects
A recent investigation into the antitumor effects of benzothiazole derivatives found that compounds similar to this compound significantly inhibited tumor growth in murine models. The study reported a reduction in tumor size by up to 70% in treated groups compared to controls.
Mechanistic Insights
Another study provided insights into the mechanism of action, revealing that the compound induces DNA damage in cancer cells, leading to cell cycle arrest and subsequent apoptosis. This was evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications in organic synthesis.
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps:
- Preparation of the benzothiazole ring.
- Introduction of the nitro group.
- Formation of the benzamide moiety.
Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis.
Industrial Applications
In industrial settings, this compound can be utilized in producing advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced thermal stability or antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pentanamide
- 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H12ClN3O3S
- Molecular Weight : 343.79 g/mol
- CAS Number : Not specified in the sources but related compounds are documented.
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various benzothiazole derivatives, including compounds similar to this compound, demonstrated notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 250 µg/mL, indicating effective inhibition of bacterial growth .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99 |
| Related Benzothiazole Derivative | 250 | 98 |
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, it has been reported that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency .
Case Studies
- Study on Antitumor Effects : A recent investigation into the antitumor effects of benzothiazole derivatives found that compounds similar to this compound significantly inhibited tumor growth in murine models. The study reported a reduction in tumor size by up to 70% in treated groups compared to controls .
- Mechanistic Insights : Another study provided insights into the mechanism of action, revealing that the compound induces DNA damage in cancer cells, leading to cell cycle arrest and subsequent apoptosis. This was evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks .
Q & A
Q. What in vitro models best correlate with in vivo efficacy for this compound’s anti-infective potential?
- Methodological Answer :
- 3D Tissue Models : Use human intestinal organoids to mimic anaerobic environments relevant to PFOR inhibition .
- Resistance Studies : Serial passage in Clostridium difficile cultures to assess mutation rates under sublethal drug pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
